

# A Spectroscopic Comparison of Tert-butyl 2-(methylamino)acetate and its Precursors

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## Compound of Interest

Compound Name: *Tert-butyl 2-(methylamino)acetate*

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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the amino acid derivative, **Tert-butyl 2-(methylamino)acetate**, with its common precursors, tert-butyl chloroacetate and methylamine. Understanding the distinct spectroscopic features of these compounds is crucial for monitoring reaction progress, verifying product purity, and characterizing novel molecules in the field of drug discovery and organic synthesis. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Tert-butyl 2-(methylamino)acetate** and its precursors. The data for the precursors is based on experimental findings, while the data for the product is predicted due to the limited availability of experimental spectra in the public domain.

Table 1:  $^1\text{H}$  NMR Data (Chemical Shift  $\delta$  [ppm])

Compound	Functional Group	Chemical Shift ( $\delta$ )	Multiplicity	Integration
Tert-butyl 2-(methylamino)acetate (Predicted)	-C(CH <sub>3</sub> ) <sub>3</sub>	~1.45	singlet	9H
-NCH <sub>3</sub>	~2.40	singlet	3H	
-CH <sub>2</sub> -	~3.20	singlet	2H	
-NH-	~1.5-2.5 (broad)	singlet	1H	
tert-Butyl Chloroacetate (Experimental)	-C(CH <sub>3</sub> ) <sub>3</sub>	1.49	singlet	9H
-CH <sub>2</sub> Cl	4.05	singlet	2H	
Methylamine (Experimental)[1]	-CH <sub>3</sub>	~2.4	singlet	3H
-NH <sub>2</sub>	~2.4	singlet	2H	

Table 2: <sup>13</sup>C NMR Data (Chemical Shift  $\delta$  [ppm])

Compound	Carbon Atom	Chemical Shift ( $\delta$ )
Tert-butyl 2-(methylamino)acetate (Predicted)	-C(CH <sub>3</sub> ) <sub>3</sub>	~28.0
-C(CH <sub>3</sub> ) <sub>3</sub>	~81.0	
-N-CH <sub>3</sub>	~36.0	
-CH <sub>2</sub> -	~55.0	
C=O	~172.0	
tert-Butyl Chloroacetate (Experimental)[2]	-C(CH <sub>3</sub> ) <sub>3</sub>	27.9
-C(CH <sub>3</sub> ) <sub>3</sub>	82.5	
-CH <sub>2</sub> Cl	42.5	
C=O	167.5	
Methylamine (Experimental)[3] [4]	-CH <sub>3</sub>	27.5

Table 3: IR Spectroscopy Data (Wavenumber cm<sup>-1</sup>)

Compound	Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
Tert-butyl 2-(methylamino)acetate (Predicted)	N-H stretch	3300-3500 (broad)
C-H stretch (sp <sup>3</sup> )	2850-3000	
C=O stretch (ester)	~1735	
C-N stretch	1000-1250	
C-O stretch	1000-1300	
tert-Butyl Chloroacetate (Experimental)	C-H stretch (sp <sup>3</sup> )	2980
C=O stretch (ester)	1750	
C-O stretch	1150	
C-Cl stretch	790	
Methylamine (Experimental)[5]	N-H stretch	3200-3600 (broad)
C-H stretch (sp <sup>3</sup> )	2800-3000	
N-H bend	1580-1650	
C-N stretch	1020-1220	

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions (m/z)
Tert-butyl 2-(methylamino)acetate (Predicted)	145.11	88, 72, 57, 44
tert-Butyl Chloroacetate (Experimental)	150.04	115, 93, 57
Methylamine (Experimental)[6]	31.04	30, 29, 15

## Experimental Protocols

### Synthesis of Tert-butyl 2-(methylamino)acetate

This protocol describes a general method for the synthesis of **Tert-butyl 2-(methylamino)acetate** via nucleophilic substitution.

Materials:

- tert-Butyl chloroacetate
- Methylamine (40% in water or as a gas)
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or another suitable base
- Acetonitrile or another suitable polar aprotic solvent
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)

Procedure:

- To a solution of tert-butyl chloroacetate (1 equivalent) in acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).
- Slowly add methylamine solution (2-3 equivalents) to the reaction mixture at room temperature. Alternatively, bubble methylamine gas through the solution.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Once the reaction is complete, filter the mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **Tert-butyl 2-(methylamino)acetate**.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.
- Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS.

### Infrared (IR) Spectroscopy:

- IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.
- Liquid samples were analyzed as a thin film on NaCl plates.

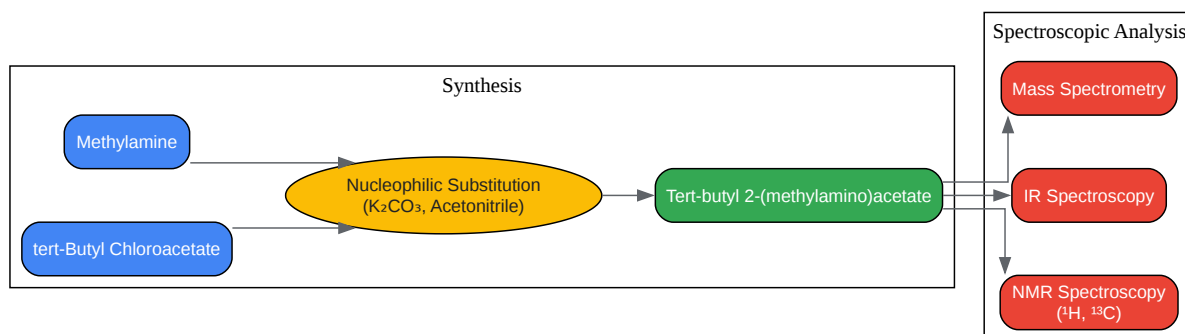
- Absorbance frequencies are reported in wavenumbers ( $\text{cm}^{-1}$ ).

#### Mass Spectrometry (MS):

- Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- The mass-to-charge ratio ( $m/z$ ) of the molecular ion and major fragments are reported.

## Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and the analytical workflow for the spectroscopic comparison.



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Caption: Synthetic pathway for **Tert-butyl 2-(methylamino)acetate** and subsequent spectroscopic analysis workflow.

This guide provides a foundational spectroscopic comparison for researchers working with **Tert-butyl 2-(methylamino)acetate** and its precursors. The provided data and protocols can aid in the successful synthesis, purification, and characterization of this and similar compounds.

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## References

- 1. Convenient Preparation of tert -Butyl Amino Acid Esters from tert -Butanol - Azev - Russian Journal of Bioorganic Chemistry [consilium.orscience.ru]
- 2. PubChemLite - Tert-butyl 2-(methylamino)acetate (C7H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. tert-Butyl acetate (540-88-5) IR Spectrum [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
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